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molecular formula C11H16BrNO2S B8705921 3-bromo-N-isopropyl-N,4-dimethylbenzenesulfonamide

3-bromo-N-isopropyl-N,4-dimethylbenzenesulfonamide

Cat. No. B8705921
M. Wt: 306.22 g/mol
InChI Key: MKFLKJKCDOVTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273769B2

Procedure details

A solution of N-isopropyl 3-bromo-4-methylbenzenesulfonamide (Combiblocks; 200 mg; 0.68 mmol) in anhydrous DMF (4 mL) was treated with NaH (33 mg; 0.82 mmol) and stirred at RT for five minutes. The resulting mixture was treated with iodomethane (43 μl; 0.68 mmol) and the reaction mixture was stirred for 16 hours. The mixture was treated again with iodomethane (21 μl; 0.34 mmol) and the reaction mixture was stirred at RT for 24 hours. The mixture was quenched with an aqueous (5 N) solution of NaOH and extracted with EtOAc. The organic phase was washed with water and brine, dried over MgSO4, concentrated and purified flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc affording the title compound as a colorless sticky solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
43 μL
Type
reactant
Reaction Step Two
Quantity
21 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([Br:15])[CH:9]=1)(=[O:7])=[O:6])([CH3:3])[CH3:2].[H-].[Na+].I[CH3:19]>CN(C=O)C>[Br:15][C:10]1[CH:9]=[C:8]([S:5]([N:4]([CH:1]([CH3:3])[CH3:2])[CH3:19])(=[O:7])=[O:6])[CH:13]=[CH:12][C:11]=1[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)C)Br
Name
Quantity
33 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
43 μL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
21 μL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at RT for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with an aqueous (5 N) solution of NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified flash column chromatography (silica)
WASH
Type
WASH
Details
eluting with cyclohexane containing
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of EtOAc affording the title compound as a colorless sticky solid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
BrC=1C=C(C=CC1C)S(=O)(=O)N(C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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